

Application Notes and Protocols for Strigolactone (SL) Studies

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Compound of Interest

Compound Name: SL-25.1188

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments involving Strigolactones (SLs), a class of phytohormones that play crucial roles in plant development and environmental interactions. The protocols and data presented are based on established research in the field.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that regulate various aspects of plant growth and development, including shoot branching, root architecture, and leaf senescence.[1][2] They also mediate interactions with symbiotic fungi and parasitic weeds.[2][3] Understanding the SL signaling pathway is essential for developing strategies to improve crop yields and resilience to environmental stresses.[1][3]

Mechanism of Action: The SL Signaling Pathway

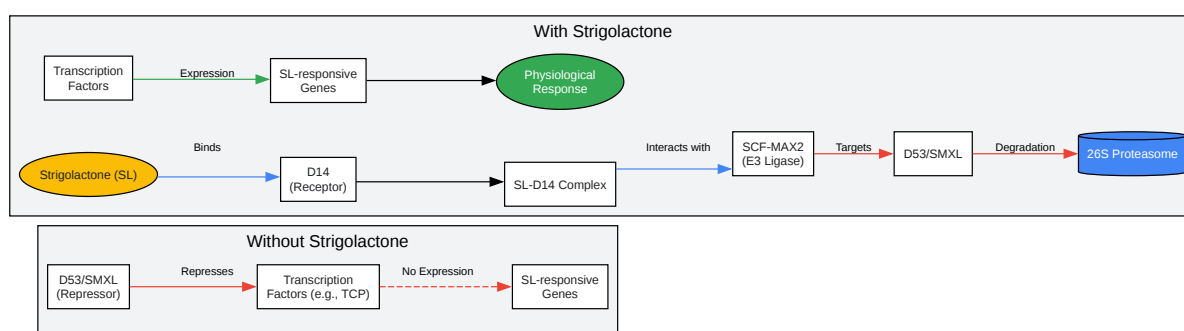
The perception and transduction of the SL signal involve a core set of proteins that lead to the regulation of target gene expression. The key components of this pathway are the α/β -hydrolase D14, the F-box protein MAX2 (or D3 in rice), and the transcriptional repressor proteins of the D53/SMXL family.[1][2]

In the absence of SL: The D53/SMXL repressor proteins are stable and bind to downstream transcription factors, inhibiting the expression of SL-responsive genes.[1]

In the presence of SL:

- Perception: SL binds to the D14 receptor.[1]
- Complex Formation: The SL-D14 complex undergoes a conformational change, allowing it to interact with the MAX2 F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2]
- Repressor Ubiquitination and Degradation: The SCF-MAX2 complex targets the D53/SMXL repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1][2]
- Gene Expression: The degradation of the D53/SMXL repressor allows for the expression of downstream target genes, such as those from the TCP family of transcription factors, leading to a physiological response.[1]

Signaling Pathway of Strigolactones



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Caption: The Strigolactone signaling pathway in the absence and presence of the hormone.

Experimental Protocols

This protocol is designed to verify the interaction between key proteins in the SL signaling pathway.

Objective: To confirm the SL-dependent interaction between the D14 receptor and the D53/SMXL repressor, mediated by the MAX2 F-box protein.

Materials:

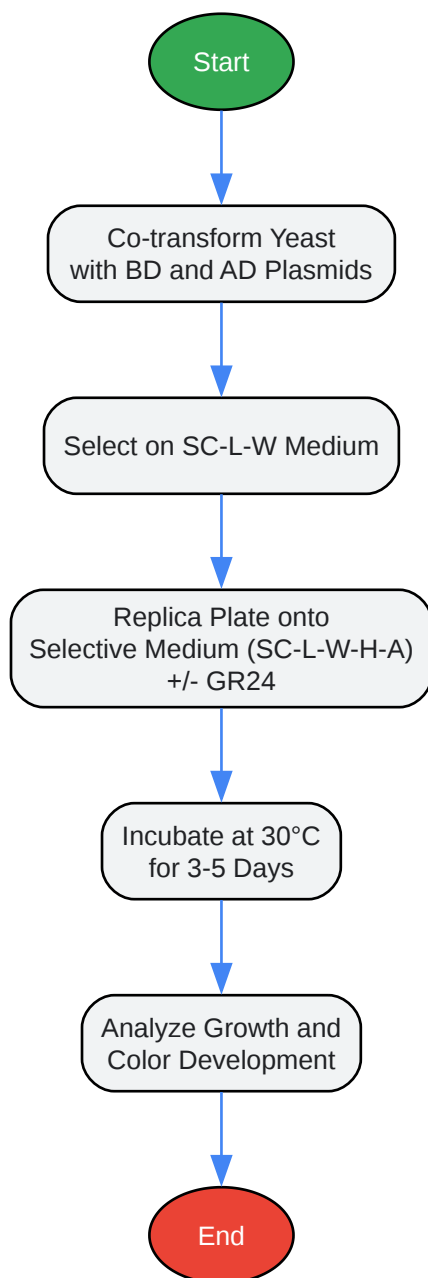
- Yeast strains (e.g., AH109)
- Plasmids: pGBKT7 (BD) and pGADT7 (AD)
- Constructs: BD-D14, AD-D53, BD-MAX2
- Synthetic complete (SC) medium lacking specific amino acids (e.g., -Leu, -Trp, -His, -Ade)
- X- α -Gal for colorimetric assay
- GR24 (a synthetic strigolactone analog)

Procedure:

- Transformation: Co-transform yeast cells with the appropriate plasmid pairs (e.g., BD-D14 and AD-D53).
- Selection: Plate the transformed yeast on SC medium lacking leucine and tryptophan (SC-L-W) to select for cells containing both plasmids.
- Interaction Assay:
 - Replica-plate the colonies from the SC-L-W plates onto selective medium (SC-L-W-H-A) with and without GR24.
 - Include X- α -Gal in the medium for a colorimetric reporter assay.
- Incubation: Incubate the plates at 30°C for 3-5 days.

- Analysis: Growth on the selective medium and the development of a blue color indicate a positive interaction.

Experimental Workflow for Yeast Two-Hybrid Assay



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Caption: A streamlined workflow for conducting a Yeast Two-Hybrid assay.

This protocol measures the change in the expression of SL-responsive genes following treatment with an SL analog.

Objective: To quantify the expression levels of target genes (e.g., TCP transcription factors) in response to GR24 treatment.

Materials:

- Plant seedlings (e.g., *Arabidopsis thaliana*)
- GR24 solution
- Liquid nitrogen
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Gene-specific primers

Procedure:

- Treatment: Treat seedlings with a solution containing GR24 or a mock solution (control).
- Harvesting: Harvest plant tissues at different time points post-treatment and flash-freeze in liquid nitrogen.
- RNA Extraction: Extract total RNA from the frozen tissues using a commercial kit.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
- qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes and a reference gene (e.g., Actin).
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Data Presentation

Bait (BD)	Prey (AD)	GR24 Concentration	Growth on Selective Medium	β -galactosidase Activity (Miller Units)
D14	D53	0 μ M	-	< 1
D14	D53	10 μ M	+++	85 \pm 5
MAX2	D14	0 μ M	+	15 \pm 2
MAX2	D14	10 μ M	+++	95 \pm 7
Lamin	D53	10 μ M	-	< 1

Data are representative and should be determined experimentally.

Target Gene	Treatment	Time Point	Fold Change (vs. Control)	p-value
TCP1	GR24 (5 μ M)	1 hr	3.5 \pm 0.4	< 0.01
TCP1	GR24 (5 μ M)	3 hr	8.2 \pm 0.9	< 0.001
BR C1	GR24 (5 μ M)	1 hr	2.8 \pm 0.3	< 0.05
BR C1	GR24 (5 μ M)	3 hr	6.5 \pm 0.7	< 0.01

Data are hypothetical and for illustrative purposes.

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References

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